N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 4-(trifluoromethyl)benzamide moiety. Its structure combines sulfonamide and benzamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c24-23(25,26)18-10-8-16(9-11-18)22(29)27-19-12-13-21-17(15-19)5-4-14-28(21)32(30,31)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILBBQNHXMKIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Formation
A modified Bischler-Napieralski reaction cyclizes N-phenethylacetamide derivatives using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C. For example:
Yields range from 65–80%, with purity dependent on solvent (toluene or xylene) and catalyst loading.
Sulfonylation at Position 1
The secondary amine of tetrahydroquinoline reacts with benzenesulfonyl chloride under basic conditions. Triethylamine (2.5 equiv) in dichloromethane (DCM) at 0°C achieves 85–92% yield. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, with residual reagents removed via aqueous workup (2 M HCl/2 M NaOH).
Amidation with 4-(Trifluoromethyl)benzoyl Chloride
Acyl Chloride Preparation
4-(Trifluoromethyl)benzoyl chloride is synthesized by treating 4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) at reflux (75°C, 4 h). The acyl chloride is isolated via distillation (b.p. 142–144°C) or used in situ.
Coupling to Tetrahydroquinoline Amine
The amine intermediate reacts with 4-(trifluoromethyl)benzoyl chloride in anhydrous DCM using pyridine (3.0 equiv) as a base. Stirring at room temperature for 16–20 h affords the amide in 72–78% yield.
Key Optimization :
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Temperature : Reactions below 25°C minimize side products (e.g., N-acylation byproducts).
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Solvent : DCM outperforms THF or acetonitrile due to better solubility of intermediates.
Alternative Routes and Comparative Analysis
One-Pot Sulfonylation-Amidation
Combining sulfonylation and amidation in a single pot reduces purification steps. Using triethylamine (4.0 equiv) and sequential addition of benzenesulfonyl chloride followed by 4-(trifluoromethyl)benzoyl chloride achieves 68% overall yield. However, competitive acylation at the sulfonamide nitrogen necessitates careful stoichiometric control.
Solid-Phase Synthesis
Immobilizing the tetrahydroquinoline amine on Wang resin enables iterative coupling. After sulfonylation, cleavage with trifluoroacetic acid (TFA) liberates the intermediate, which undergoes solution-phase amidation. This method achieves 61% yield but requires specialized equipment.
Purification and Characterization
Recrystallization
Crude product recrystallization from ethyl acetate/hexanes (1:3 v/v) removes unreacted acyl chloride and sulfonamide byproducts. Melting points range from 155–158°C.
Chromatographic Methods
Silica gel chromatography (gradient: 0–20% methanol/DCM) resolves regioisomers. The target compound elutes at Rf = 0.45 (hexanes:ethyl acetate, 3:1).
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.77 (m, 4H, CH₂), 2.60–3.49 (m, 4H, CH₂N), 7.52–8.02 (m, 8H, Ar-H).
Challenges and Mitigation Strategies
Hydrolytic Degradation
The trifluoromethyl group’s electron-withdrawing effect increases acyl chloride reactivity, risking hydrolysis. Anhydrous conditions (molecular sieves) and inert atmospheres (argon) stabilize intermediates.
Regioselectivity in Sulfonylation
Competing sulfonylation at the tetrahydroquinoline’s aromatic amine is suppressed by using bulky bases (e.g., 2,6-lutidine) and low temperatures (0°C).
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a trifluoromethylbenzamide moiety. This structure is known for enhancing biological activity and solubility in organic solvents. The trifluoromethyl group is notable for its influence on the compound's electronic properties and biological interactions.
Scientific Research Applications
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Medicinal Chemistry
- The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting enzymes involved in cancer metabolism and progression. Its derivatives have shown cytotoxic effects against various human tumor cell lines, indicating promise as an anticancer agent .
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Antimicrobial Activity
- Studies suggest that similar compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the generation of reactive oxygen species (ROS) , leading to bactericidal effects .
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Drug Development
- Due to its structural versatility, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide serves as a lead compound for synthesizing new drugs targeting various diseases. Its modifications can enhance selectivity and efficacy against specific biological targets .
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Anticancer Activity: A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cell lines. The study concluded that these compounds could be developed into effective anticancer agents with further optimization .
- Antimicrobial Efficacy: Another research explored the antimicrobial properties of structurally similar compounds against MRSA strains. The results indicated that these compounds could effectively inhibit bacterial growth by disrupting cellular functions through ROS generation .
Mechanism of Action
The mechanism by which N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide exerts its effects involves the inhibition of specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from breaking down proteins involved in the inflammatory response. This inhibition can lead to a reduction in inflammation and tissue damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table highlights structural variations among similar compounds:
Key Observations:
Sulfonyl Group Variations : The target compound uses a simple benzenesulfonyl group, while analogs in and incorporate methoxy or halogens on the sulfonyl aromatic ring, which may influence electronic properties and binding interactions .
Benzamide Substituents : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy () or chloro/fluoro () substituents .
Tetrahydroquinoline Core Modifications: and highlight substitutions at the 1-position (methyl, aminoethyl) or additional heterocycles (thiophene), altering steric and electronic profiles .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- Molecular Formula: C22H21F2N2O3S
- Molecular Weight: 460.5 g/mol
- Functional Groups: Includes a tetrahydroquinoline core, benzenesulfonyl group, and a trifluoromethyl-substituted benzamide moiety.
This unique combination of functional groups contributes to its biological activity and potential for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. It may act as a non-covalent inhibitor by binding to the active sites of target enzymes .
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against human tumor cell lines. This suggests potential applications in cancer therapy.
- Antimicrobial Properties: Some derivatives have demonstrated activity against various pathogens, including Mycobacterium tuberculosis, indicating a potential role in treating infectious diseases .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
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Cytotoxicity Studies:
A study evaluated the cytotoxic effects of various derivatives of this compound against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential. -
Enzyme Inhibition Mechanism:
Molecular docking studies revealed that the compound interacts with the active sites of enzymes like AChE and BuChE. The binding affinity was enhanced by the trifluoromethyl group, which stabilizes the interaction through electronic effects . -
Antimicrobial Activity:
Research on antimicrobial properties highlighted that some derivatives effectively inhibited Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- The synthesis of additional derivatives to enhance selectivity and potency.
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.
- Clinical trials to evaluate efficacy and safety in humans.
Q & A
Basic Research Questions
Q. What synthetic routes are established for synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide, and what factors critically influence reaction yield?
- Answer : A common approach involves coupling a tetrahydroquinoline sulfonamide intermediate with a trifluoromethyl benzoyl chloride. Key steps include:
- Using O-benzyl hydroxylamine hydrochloride as a precursor under argon atmosphere to prevent oxidation .
- Dropwise addition of p-trifluoromethyl benzoyl chloride at 0°C to control exothermicity and minimize side reactions .
- Purification via vacuum filtration and drying under reduced pressure (70°C) to achieve high yields (~89%) .
- Yield optimization factors: stoichiometric ratios (e.g., 1.0 equiv benzoyl chloride), solvent choice (CH2Cl2 for solubility), and rigorous exclusion of moisture .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Answer :
- Chromatography : Use reverse-phase HPLC with a trifluoromethyl benzamide standard (e.g., 2-(trifluoromethyl)benzamide) for purity assessment .
- Spectroscopy :
- <sup>1</sup>H/<sup>19</sup>F NMR to verify benzenesulfonyl and trifluoromethyl groups .
- Mass spectrometry (HRMS) to confirm molecular weight .
- Elemental analysis to validate C, H, N, S, and F content .
Advanced Research Questions
Q. What strategies resolve low yields during the coupling of tetrahydroquinoline and benzamide moieties?
- Answer :
- Reaction atmosphere : Maintain an inert argon environment to prevent degradation of moisture-sensitive intermediates (e.g., benzoyl chloride) .
- Temperature control : Stir at 0°C during benzoyl chloride addition to suppress hydrolysis .
- Reagent quality : Use freshly distilled CH2Cl2 and anhydrous K2CO3 to minimize side reactions .
- Workup optimization : Rinse addition funnels with CH2Cl2 to recover unreacted starting material .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?
- Answer :
- Lipophilicity : The CF3 group increases logP, enhancing membrane permeability .
- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .
- Bioactivity : In analogs, CF3 improves binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Validation : Compare with non-CF3 analogs via enzymatic assays or computational docking .
Q. How should discrepancies in biological activity data across studies be addressed?
- Answer :
- Purity verification : Re-analyze compound batches via HPLC/NMR to rule out impurities .
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Structural analogs : Test derivatives (e.g., N-(2-oxo-tetrahydroquinolin-6-yl)thiophene carboximidamide) to isolate substituent effects .
- Data normalization : Use internal controls (e.g., Taladegib for CETP inhibition studies) .
Q. What analytical methods detect degradation products under varying storage conditions?
- Answer :
- Stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze via:
- LC-MS/MS to identify hydrolyzed products (e.g., free tetrahydroquinoline) .
- XRD to monitor crystallinity changes impacting solubility .
- Accelerated light exposure : Use UV-Vis spectroscopy to track photodegradation of the benzenesulfonyl group .
Methodological Tables
| Key Reaction Parameters for Synthesis |
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| Reagent Ratio |
| Solvent |
| Temperature |
| Yield |
| Analytical Standards for Characterization |
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| HPLC Column |
| Mobile Phase |
| Retention Time (CF3-benzamide) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
